molecular formula C22H19ClN2O2S B11367218 5-chloro-3,6-dimethyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11367218
M. Wt: 410.9 g/mol
InChI Key: MQXKQGDFUMTPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzofuran core, a pyridine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridine Ring: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridine moiety.

    Incorporation of the Thiophene Group: Thiophene can be introduced through similar coupling reactions or via direct substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorine atom in the benzofuran core can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the thiophene and pyridine rings.

    Reduction Products: Reduced forms of nitro groups, if present.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 5-CHLORO-3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structural features may impart desirable characteristics to polymers, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of 5-CHLORO-3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structural features enable it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-6-NITROBENZO [D]OXAZOLE-2-THIOL: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE: Similar core structure but lacks the chlorine atom.

Uniqueness

The uniqueness of 5-CHLORO-3,6-DIMETHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and structural elements

Properties

Molecular Formula

C22H19ClN2O2S

Molecular Weight

410.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H19ClN2O2S/c1-13-6-4-8-24-21(13)25(12-16-7-5-9-28-16)22(26)20-15(3)17-11-18(23)14(2)10-19(17)27-20/h4-11H,12H2,1-3H3

InChI Key

MQXKQGDFUMTPLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.